molecular formula C13H11Cl2NO3S2 B14212517 5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride CAS No. 830330-69-3

5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride

Cat. No.: B14212517
CAS No.: 830330-69-3
M. Wt: 364.3 g/mol
InChI Key: MQILUUQIXPXZEZ-UHFFFAOYSA-N
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Description

5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a sulfonyl chloride group, and a chlorophenyl moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-sulfonyl chloride with 2-(4-chlorophenyl)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility in organic synthesis.

Properties

CAS No.

830330-69-3

Molecular Formula

C13H11Cl2NO3S2

Molecular Weight

364.3 g/mol

IUPAC Name

5-[[[2-(4-chlorophenyl)-2-oxoethyl]amino]methyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C13H11Cl2NO3S2/c14-10-3-1-9(2-4-10)12(17)8-16-7-11-5-6-13(20-11)21(15,18)19/h1-6,16H,7-8H2

InChI Key

MQILUUQIXPXZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CNCC2=CC=C(S2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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